amidoximas
Amidoximes are a class of organic compounds characterized by the presence of an oxime group (-N=O) bonded to an amide group (-CO-NR₂). These molecules exhibit diverse properties and applications due to their structural flexibility. Amidoximes are typically prepared through the condensation reaction between aldehydes or ketones and primary or secondary amines, followed by hydrolysis.
Structurally, amidoximes possess both amine and carbonyl functionalities, which confer them with unique reactivity profiles. They can act as chelating agents, potentially coordinating to metal ions through multiple donor atoms, making them useful in complexation chemistry. Amidoximes also display interesting redox properties due to the presence of both a nitrogen oxide functional group and an amide bond.
In industrial applications, amidoximes are employed in dye-making processes, textile finishing, and as intermediates for synthesizing various pharmaceuticals and agrochemicals. Their ability to form stable complexes with metals renders them valuable tools in catalysis and analytical chemistry. Additionally, amidoximes have found use in environmental remediation due to their capacity to bind heavy metal ions effectively.
Overall, amidoximes represent a versatile subclass of organic compounds with wide-ranging potential applications across multiple scientific fields.

Estructura | Nombre químico | CAS | MF |
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Isobutanamidoxime | 35613-84-4 | C4H10N2O |
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(1Z,2E)-N'-1-,N'-2-dihydroxyethanediimidamide | 2580-79-2 | C2H6N4O2 |
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(1Z)-N',2-dihydroxyethanimidamide | 73728-45-7 | C2H6N2O2 |
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(1Z)-N',2-Dihydroxypropanimidamide | 52046-55-6 | C3H8N2O2 |
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(Z)-N'-hydroxyethanimidamide | 117771-39-8 | C2H6N2O |
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2-Cyano-N'-hydroxyethanimidamide | 4264-06-6 | C3H5N3O |
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N'-Hydroxycyclopropanecarboximidamide | 51285-13-3 | C4H8N2O |
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(1Z)-N'-hydroxy-2-methoxypropanimidamide | 1251430-35-9 | C4H10N2O2 |
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N'-hydroxy-2-(methylamino)ethanimidamide | 88741-11-1 | C3H9N3O |
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N'-hydroxypent-4-ynimidamide | 188719-98-4 | C5H8N2O |
Literatura relevante
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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